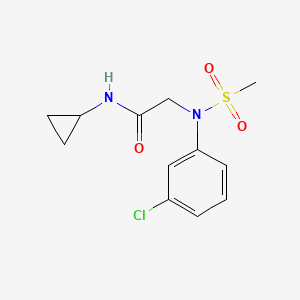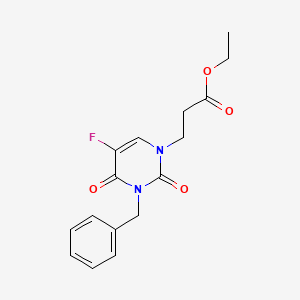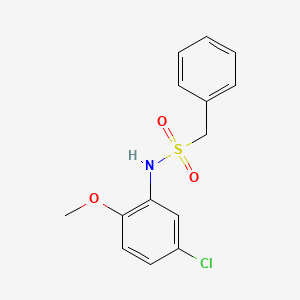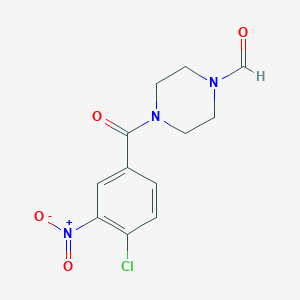
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide, also known as ML297, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been identified as a potent and selective inhibitor of the K2P3.1 potassium channel. This channel is involved in several physiological processes, including cell proliferation, apoptosis, and migration. 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide inhibits the K2P3.1 potassium channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, which in turn reduces the flow of potassium ions across the cell membrane. This reduction in potassium ion flow has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide inhibits cell proliferation and induces apoptosis. In inflammatory cells, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide reduces the production of pro-inflammatory cytokines. 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has also been shown to reduce the migration of cancer cells, which is an important step in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide is its potency and selectivity for the K2P3.1 potassium channel. This makes it a valuable tool for studying the role of this channel in various physiological processes. Additionally, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory properties, which makes it a useful tool for studying inflammatory diseases. However, one of the limitations of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide is its potential off-target effects. While 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide is selective for the K2P3.1 potassium channel, it may interact with other channels or proteins in the cell, which could lead to unintended effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide. One area of interest is the development of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide as a cancer therapy. Further studies are needed to determine the efficacy of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide in various cancer types and to optimize its dosing and delivery. Additionally, the anti-inflammatory properties of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide make it a potential treatment for inflammatory diseases, and further studies are needed to determine its efficacy in these conditions. Finally, the development of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide analogs with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide is a promising compound with potential applications in drug discovery and development. Its potency and selectivity for the K2P3.1 potassium channel make it a valuable tool for studying the role of this channel in various physiological processes. Additionally, its anti-inflammatory properties make it a potential treatment for inflammatory diseases. Further studies are needed to determine the efficacy and safety of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide in various conditions and to develop novel analogs with improved properties.
Synthesemethoden
The synthesis method of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-methoxybenzylamine with 2-(4-chlorophenyl)acetyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been reported in several studies, and the yield and purity of the compound have been optimized through various methods.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-5-3-2-4-13(15)11-18-16(19)10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFMHAOGNITELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)


![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)

![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)

![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)